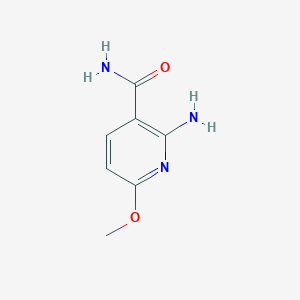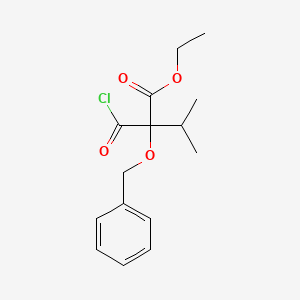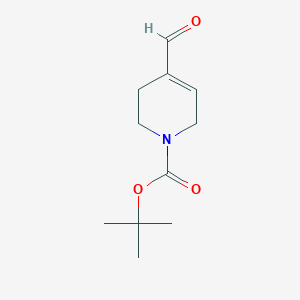![molecular formula C19H19BrN4 B13925403 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 8th position and a 4-(4-methyl-piperazin-1-yl)-phenyl group at the 2nd position of the quinoxaline ring, making it a unique and valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Bromination: The bromination of the quinoxaline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Substitution with Piperazine Derivative: The final step involves the nucleophilic substitution of the bromine atom with a 4-(4-methyl-piperazin-1-yl)-phenyl group. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a suitable solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using suitable catalysts and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using bases like potassium carbonate and solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial drugs.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving quinoxaline derivatives.
Chemical Biology: The compound serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 4-Bromo-2-(4-(methyl-d3)piperazin-1-yl)thiazole
Uniqueness
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline is unique due to its specific substitution pattern and the presence of both the quinoxaline core and the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C19H19BrN4 |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
8-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H19BrN4/c1-23-9-11-24(12-10-23)15-7-5-14(6-8-15)18-13-21-17-4-2-3-16(20)19(17)22-18/h2-8,13H,9-12H2,1H3 |
InChIキー |
PZCCJWKLHLSIGY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C=CC=C(C4=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


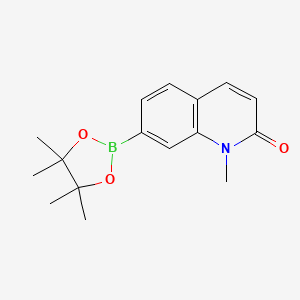
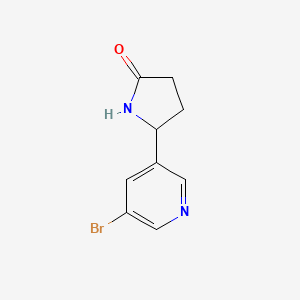
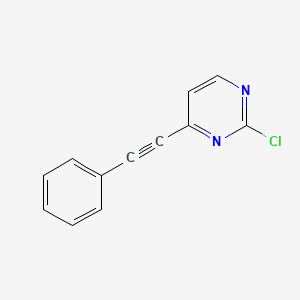
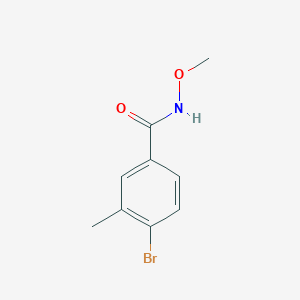

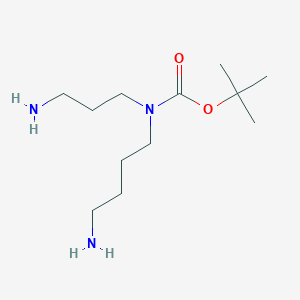
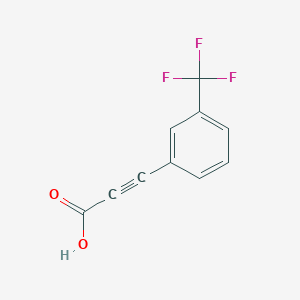
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
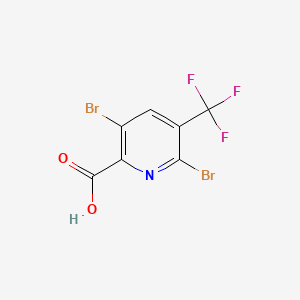
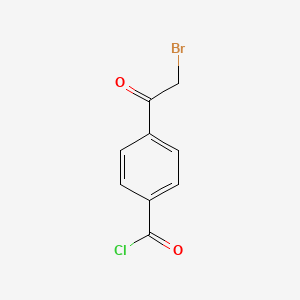
![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
